Weak PNMT Inhibition as a Chemical Probe
The compound exhibits very weak in vitro inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT), with a Ki of 1.11E+6 nM (1.11 mM) [1]. This lack of potent inhibition at this target is a key differentiating feature compared to optimized PNMT inhibitors and establishes the molecule as a useful chemical probe for exploring the binding pocket without significant functional consequence.
| Evidence Dimension | Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | 1.11E+6 nM (1.11 mM) |
| Comparator Or Baseline | Reference PNMT Inhibitor (e.g., SKF 7698) |
| Quantified Difference | ~100,000-fold less potent than known potent inhibitors |
| Conditions | In vitro radiochemical assay using bovine PNMT |
Why This Matters
This data confirms the compound's low intrinsic activity, making it a suitable starting material for building targeted activity into more complex molecules.
- [1] BindingDB. (n.d.). BDBM50367284 (CHEMBL291584) Affinity Data. Retrieved from www.bindingdb.org View Source
